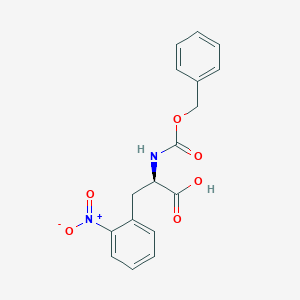

Cbz-2-Nitro-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight |

344.39 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Cbz-2-Nitro-D-Phenylalanine

Advanced Applications in Peptidomimetics and Chemo-Orthogonality

Executive Summary & Chemical Identity

Cbz-2-Nitro-D-Phenylalanine is a specialized, protected amino acid derivative used primarily as a chiral building block in the synthesis of constrained peptides, unnatural amino acids (such as D-Tic), and photo-labile biological probes.[1]

Its structural significance lies in the ortho-nitro (2-NO₂) substituent. Unlike para- or meta- substitutions, the ortho-nitro group exerts profound steric pressure on the peptide backbone, forcing specific dihedral angles (

Physicochemical Profile

Note: Specific experimental data for the Cbz-protected D-isomer is often proprietary. Values below are synthesized from homologous standards (Boc-2-Nitro-D-Phe and Cbz-L-Phe).

| Property | Specification / Estimate |

| Chemical Name | N-Benzyloxycarbonyl-2-nitro-D-phenylalanine |

| Molecular Formula | |

| Molecular Weight | ~344.32 g/mol |

| Predicted Solubility | Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water |

| Melting Point | Est. 110–135 °C (Higher than Cbz-Phe due to nitro-stacking) |

| Chirality | D-Enantiomer (R-configuration at |

| CAS (Base Amino Acid) | 19883-75-1 (L-isomer ref); 478183-69-6 (Boc-D-isomer ref) |

| Appearance | Off-white to pale yellow crystalline powder |

Synthetic Utility: The Chemo-Selectivity Paradox

The core technical challenge—and utility—of Cbz-2-Nitro-D-Phe is the orthogonality between the Carbobenzyloxy (Cbz) protecting group and the Nitro (

-

The Conflict: Standard removal of Cbz uses Catalytic Hydrogenolysis (

). However, these conditions rapidly reduce the aromatic Nitro group to an Aniline ( -

The Solution: Researchers must choose specific reagents to selectively target one group while preserving the other.

Decision Matrix: Deprotection vs. Reduction

The following diagram illustrates the divergent synthetic pathways available from the parent molecule.

Caption: Chemoselective pathways for Cbz-2-Nitro-D-Phe. Red nodes indicate Cbz removal; Green indicates Nitro reduction.

Applications in Drug Design[5][6]

A. Synthesis of D-Tic (Tetrahydroisoquinoline-3-carboxylic acid)

The most common industrial application of 2-Nitro-Phe derivatives is as a precursor to Tic , a rigid phenylalanine analog.

-

Reduction: The nitro group is reduced to an amine (using Zn/AcOH to keep Cbz, or H2/Pd to strip it).[2]

-

Pictet-Spengler Cyclization: The resulting aniline reacts with formaldehyde (or an internal electrophile) to close the isoquinoline ring.

-

Result: A conformationally locked amino acid used in ACE inhibitors and opioid receptor antagonists.

B. Photocleavable Backbone Probes

2-Nitrophenylalanine derivatives function as photolabile linkers . Upon UV irradiation (~365 nm), the nitro group interacts with the peptide backbone, leading to cleavage.[3] This is utilized in "caged" peptides where bioactivity is triggered by light.

Experimental Protocols

Protocol A: Selective Cbz Removal (Preserving Nitro)

Standard hydrogenolysis cannot be used here. Reagents: 33% HBr in Acetic Acid.

-

Dissolution: Dissolve 1.0 mmol of Cbz-2-Nitro-D-Phe in 5 mL of glacial acetic acid.

-

Reaction: Add 5 mL of 33% HBr/AcOH solution. Stir at room temperature for 1-2 hours. Monitor by TLC (Cbz removal is usually rapid).

-

Precipitation: Pour the reaction mixture into 100 mL of cold diethyl ether. The product (H-2-Nitro-D-Phe hydrobromide salt) will precipitate.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

Note: This method avoids reducing the nitro group.[4]

-

Protocol B: Selective Nitro Reduction (Preserving Cbz)

Used to generate the aniline for subsequent cyclization or functionalization. Reagents: Zinc Dust, Acetic Acid.

-

Setup: Dissolve 1.0 mmol of Cbz-2-Nitro-D-Phe in 10 mL of MeOH/Acetic Acid (9:1).

-

Reduction: Add activated Zinc dust (10 equiv) portion-wise at 0°C to control exotherm.

-

Stirring: Allow to warm to room temperature and stir for 3-6 hours.

-

Workup: Filter through Celite to remove zinc residues. Concentrate the filtrate.

-

Purification: The resulting amine (Cbz-2-Amino-D-Phe) is prone to oxidation; use immediately or store under inert gas.

Safety & Handling

-

Nitro Compounds: While 2-nitro-Phe is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

-

Acidolysis: HBr/AcOH is highly corrosive and fumes. Perform all deprotections in a fume hood.

-

Heavy Metals: If using Pd or Raney Nickel for global reduction, ensure thorough removal of metal scavengers before biological testing.

References

-

Chem-Impex International. (n.d.). Boc-2-nitro-D-phenylalanine Properties and Applications. Retrieved from

-

Scattolin, T., et al. (2022).[5] Selective Cleavage of Cbz-Protected Amines. Organic Letters. Retrieved from

-

BenchChem. (2025).[6] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from

-

National Institutes of Health (NIH). (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PubMed Central. Retrieved from

Sources

- 1. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Cbz-2-Nitro-D-Phenylalanine: A Versatile Tool in Modern Chemical and Biological Research

An In-depth Technical Guide:

Abstract: Cbz-2-Nitro-D-Phenylalanine is a specialized amino acid derivative that serves as a pivotal building block in diverse research and development landscapes. Its unique trifunctional nature—comprising a stable N-terminal Cbz protecting group, a photo-labile nitro moiety on the phenyl ring, and a defined D-chiral center—renders it an invaluable asset in peptide synthesis, medicinal chemistry, and the development of sophisticated biological probes. This technical guide provides an in-depth exploration of the core applications of this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into its role in creating photo-cleavable peptides for spatiotemporal control of biological processes, its utility as a chiral precursor for asymmetric synthesis of novel therapeutics, and the strategic transformations of its nitro group to generate diverse molecular scaffolds.

Introduction to this compound

At the intersection of synthetic organic chemistry and chemical biology, this compound emerges as a molecule of significant interest. To fully appreciate its utility, it is essential to deconstruct its constituent parts and understand how they contribute to its overall functionality.

Chemical Structure and Properties

This compound, systematically named (R)-2-((((benzyloxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, possesses a well-defined three-dimensional structure that is central to its applications.

Caption: Chemical structure of this compound.

The Significance of the Cbz Protecting Group in Peptide Chemistry

The Carboxybenzyl (Cbz or Z) group is a foundational N-terminal protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[1] Its enduring utility stems from a favorable stability profile; it is robust against the basic conditions often used for Fmoc group removal and the mild acidic conditions for Boc group cleavage.[1] This orthogonality is a cornerstone of complex, multi-step peptide synthesis, allowing for selective deprotection strategies.[1] The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[1]

The Role of the Nitro Group: A Gateway to Functionality

The ortho-nitro group on the phenyl ring is not a passive spectator. It serves two primary functions:

-

Photolability: The 2-nitrobenzyl moiety is a classic photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-H bond and subsequent downstream reactions.[2] When incorporated into a peptide backbone, this can induce site-specific cleavage.[2][3]

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to an amine, which can then be further derivatized. This opens up avenues for creating novel amino acid analogues and complex heterocyclic structures.[4][5]

Application in Peptide Synthesis and Modification

This compound is a powerful tool for both the construction and the dynamic control of peptides.

This compound as a Building Block

This derivative is amenable to standard peptide coupling methodologies, both in solution-phase and solid-phase peptide synthesis (SPPS). The Cbz group provides N-terminal protection, while the carboxylic acid is activated for amide bond formation with the N-terminus of the growing peptide chain.

Detailed Protocol: Incorporation of this compound into a Peptide Chain (SPPS)

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

-

Resin Preparation: Start with a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water). The Cbz group, if it is to be removed, typically requires hydrogenolysis.

Photocleavage of Peptides Containing 2-Nitrophenylalanine: A Tool for Spatiotemporal Control

The incorporation of 2-nitrophenylalanine (2-NPA) into a peptide or protein allows for light-induced, site-specific cleavage of the polypeptide backbone.[2] This provides an exceptional level of control over biological activity, enabling researchers to activate or inactivate proteins with high spatial and temporal resolution, both in vitro and in living cells.[2]

Upon irradiation at approximately 365 nm, the 2-NPA residue undergoes a photochemical reaction that results in the cleavage of the polypeptide backbone, yielding a C-terminal carboxylate and an N-terminal cinnoline group.[2][3]

Caption: Workflow for photocleavage of a 2-NPA containing peptide.

-

Sample Preparation: Dissolve the purified peptide containing the 2-NPA residue in a suitable buffer.

-

Irradiation: Irradiate the sample with a 365 nm UV lamp. The duration of irradiation will depend on the quantum yield of the reaction and the desired extent of cleavage. A typical cleavage efficiency of around 30% can be achieved.[2]

-

Analysis: Analyze the reaction products using techniques such as HPLC, mass spectrometry (ESI-TOF MS), and SDS-PAGE to confirm cleavage and identify the resulting fragments.[2]

A Chiral Precursor in Asymmetric Synthesis

The D-configuration of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[5]

Leveraging the D-Configuration for Stereoselective Reactions

The fixed stereochemistry at the alpha-carbon can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with high stereopurity. This is particularly important in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities and toxicities.

Transformation of the Nitro Group: Synthesis of Novel Amino Acids and Heterocycles

A common and powerful transformation is the reduction of the nitro group to an amine. This can be achieved using various reagents, with a notable environmentally friendly method being the use of carbonyl iron powder (CIP) in an aqueous medium.[4]

Table 1: Comparison of Nitro Group Reduction Methods

| Reagent/Method | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, solvent) | High yield, clean reaction | Can be slow, requires specialized equipment |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic | Inexpensive | Harsh conditions, workup can be tedious |

| Carbonyl Iron Powder (CIP) | Aqueous, near neutral pH | Safe, inexpensive, environmentally friendly | May require longer reaction times |

The resulting 2-amino-D-phenylalanine derivative is a versatile intermediate. The newly formed aniline moiety can undergo a wide range of reactions, including:

-

Acylation: Formation of amides.

-

Alkylation: Formation of secondary or tertiary amines.

-

Diazotization: Leading to the formation of diazonium salts, which are precursors to a wide variety of functional groups.

-

Cyclization Reactions: Formation of heterocyclic systems, such as benzimidazoles or quinoxalines, which are common scaffolds in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of nitrophenylalanine are precursors to a variety of biologically active molecules.[6][7]

Synthesis of Biologically Active Molecules

The unique combination of chirality and a reactive nitro group in this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[6][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of the Nitro Group in Cbz-2-Nitro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted role of the ortho-positioned nitro group in N-Carbobenzyloxy-2-Nitro-D-Phenylalanine (Cbz-2-Nitro-D-Phenylalanine). Moving beyond a simple descriptor, this document elucidates the profound electronic and steric influences of the nitro moiety, framing it as a strategic tool in peptide synthesis and drug development. We will explore its function as a powerful electron-withdrawing group, its impact on the reactivity of the phenyl ring, its utility as a versatile protecting group, and its application in advanced photocleavage technologies. This guide is intended for researchers and professionals seeking to leverage the unique chemical properties of this non-canonical amino acid in their synthetic and therapeutic endeavors.

Introduction: The Strategic Significance of the Nitro Group

The introduction of a nitro (-NO2) group onto the phenyl ring of D-phenylalanine, specifically at the ortho position, transforms it from a simple aromatic amino acid into a highly versatile building block for complex molecular architectures.[1][2] The Cbz (Carbobenzyloxy) protecting group on the alpha-amino function provides stability during peptide synthesis, a well-established practice in the field.[3] However, it is the nitro group that imparts the most distinctive and strategically valuable properties to the molecule. Its influence is not passive; it actively modulates the electronic and steric environment, offering chemists precise control over reactivity and enabling novel applications in medicinal chemistry and protein engineering.[4][5]

This guide will dissect the core functionalities endowed by the nitro group, providing both theoretical understanding and practical, field-proven insights into its application.

Physicochemical Influence of the Ortho-Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its presence at the ortho position to the alanine side chain in this compound dictates the molecule's chemical behavior through a combination of inductive and resonance effects.

Electronic Effects: A Powerful Electron Sink

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density.[7][8] This is achieved through two primary mechanisms:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework.

-

Resonance Effect: The nitro group can participate in resonance, delocalizing the pi-electrons of the ring and creating regions of positive charge, particularly at the ortho and para positions.[7]

This strong electron-withdrawing nature significantly lowers the pKa of the alpha-proton on the amino acid backbone, making it more acidic.[6] Furthermore, it facilitates nucleophilic aromatic substitution (NAS) by stabilizing the negatively charged Meisenheimer complex intermediate.[6][9]

Diagram: Electronic Effects of the Nitro Group

Caption: Electronic influence of the nitro group.

Steric Effects: Directing Molecular Interactions

The placement of the bulky nitro group at the ortho position introduces significant steric hindrance.[10][11] This spatial constraint can influence the conformation of the amino acid and peptides into which it is incorporated. The steric bulk can restrict rotation around the Cα-Cβ and Cβ-Cγ bonds, potentially favoring specific secondary structures in peptides.[12] This effect is a critical consideration in rational drug design, where precise conformational control is paramount for achieving high-affinity binding to biological targets.

The Nitro Group as a Versatile Synthetic Handle

The chemical properties of the nitro group allow it to serve multiple functions during synthesis, acting as a protecting group, a precursor to other functionalities, and a photolabile trigger.

Protecting Group for Arginine Side Chains

While not directly applicable to this compound itself, it is crucial to recognize the broader use of the nitro group in peptide chemistry. For instance, the nitro group is a well-established protecting group for the guanidinium side chain of arginine, preventing side reactions during peptide synthesis.[13]

Precursor to the Amino Group: A Gateway to Diverse Functionalities

One of the most powerful applications of the nitro group is its reduction to an amine (-NH2).[14][15] This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating one.[14] This opens up a vast array of subsequent chemical modifications.

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines a general method for the reduction of the nitro group in a protected phenylalanine derivative to the corresponding amine.

Materials:

-

This compound derivative

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2) balloon or hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve the this compound derivative in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with H2 gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a positive pressure of H2 at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Cbz-2-Amino-D-Phenylalanine derivative.

-

Purify the product by column chromatography or recrystallization as needed.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a new, more polar spot. Further confirmation is achieved through mass spectrometry, which will show a mass decrease corresponding to the conversion of -NO2 to -NH2.

Diagram: Synthetic Utility of the Nitro Group

Caption: Reduction of the nitro group to an amine.

Photocleavable Group: Spatiotemporal Control in Biological Systems

A groundbreaking application of 2-nitrophenylalanine is its use as a photolabile group.[4][16] Upon irradiation with UV light (typically around 365 nm), the nitro group can induce cleavage of the adjacent peptide bond.[17][18] This process, which proceeds through a cinnoline-forming reaction, allows for the precise spatiotemporal control of peptide and protein activation or deactivation.[16][17] This "photocaging" strategy is invaluable for studying dynamic biological processes in vitro and in living cells.[19]

Mechanism of Photocleavage: The photocleavage mechanism involves an intramolecular redox reaction initiated by the excitation of the nitro group. This leads to the formation of a reactive intermediate that ultimately results in the scission of the polypeptide backbone.[16][20]

Diagram: Photocleavage Workflow

Caption: Workflow for photocleavage of peptides.

Applications in Drug Discovery and Development

The unique properties conferred by the nitro group make this compound a valuable component in the drug discovery toolkit.

Data Presentation: Comparative Properties

| Property | Phenylalanine | 2-Nitro-Phenylalanine |

| Electronic Nature of Ring | Electron-rich | Electron-deficient[6] |

| Reactivity towards EAS | Activated | Deactivated[7][8] |

| Reactivity towards NAS | Unreactive | Activated[6][9] |

| Potential for Photocleavage | No | Yes[16][17] |

| Synthetic Handle | Limited | Versatile (reduction to amine)[14] |

The ability to introduce a latent amino group via the reduction of the nitro group allows for the synthesis of complex peptide libraries with diverse functionalities. Furthermore, the conformational constraints imposed by the ortho-nitro group can be exploited to design peptidomimetics with enhanced stability and receptor affinity. The application in photocaged peptides and drugs offers a sophisticated method for targeted drug delivery and release.[19]

Conclusion

The nitro group in this compound is far more than a simple substituent; it is a strategic element that imparts a wealth of functionality. Its profound electron-withdrawing capabilities, steric influence, and unique photochemical reactivity provide chemists and drug developers with a powerful tool for molecular design and control. From modulating electronic properties to enabling spatiotemporal release of bioactive molecules, the strategic incorporation of this nitro-containing amino acid opens new avenues for innovation in peptide chemistry, chemical biology, and therapeutic development.

References

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (2016, January 15). (URL: [Link])

-

Understanding the Role of L-2-Nitrophenylalanine in Modern Peptide Synthesis. (2026, January 24). (URL: [Link])

-

Nitro compound - Wikipedia. (URL: [Link])

-

The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023, December 20). (URL: [Link])

-

Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. (URL: [Link])

-

Directing Effect of the Nitro Group in EAS - YouTube. (2017, May 2). (URL: [Link])

-

A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020, August 12). (URL: [Link])

-

Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed. (2009, February 27). (URL: [Link])

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). (URL: [Link])

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (URL: [Link])

-

Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF. (2025, August 10). (URL: [Link])

-

16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, January 14). (URL: [Link])

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH. (2020, June 23). (URL: [Link])

-

Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. - Semantic Scholar. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions - Pearson. (URL: [Link])

-

Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed. (URL: [Link])

-

Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - Novartis OAK. (2013, January 31). (URL: [Link])

-

Triggering biological processes: Methods and applications of photocaged peptides and proteins - The Royal Society of Chemistry. (2021, June 24). (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 10. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Biological Processes: A Technical Guide to Protein Activation via Photocleavage of Cbz-2-Nitro-D-Phenylalanine

In the intricate world of cellular signaling and drug development, the ability to control protein function with spatiotemporal precision is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the photocleavage of N-α-Carbobenzyloxy-2-nitro-D-phenylalanine (Cbz-2-Nitro-D-Phe) as a powerful tool for the light-mediated activation of proteins. By temporarily "caging" a critical amino acid residue within a protein with this photolabile group, its function can be silenced until a pulse of light restores its native activity. This technique offers unparalleled control over biological processes, enabling novel experimental designs and therapeutic strategies.

The Principle of Photocaging with Cbz-2-Nitro-D-Phenylalanine

Photoremovable protecting groups (PPGs), often referred to as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength.[1][2] The 2-nitrobenzyl group is a widely utilized photocage due to its efficient cleavage upon near-UV light irradiation.[3][4] When incorporated into an amino acid like D-phenylalanine, and subsequently into a peptide or protein, it can mask the function of that residue. The addition of the Carbobenzyloxy (Cbz) group to the amine of 2-nitro-D-phenylalanine provides a stable, well-characterized protecting group routinely used in peptide synthesis.[1][5]

The core principle lies in rendering a protein inactive by strategically incorporating this compound in place of a crucial native amino acid. The bulky photolabile group sterically hinders the protein's proper folding, substrate binding, or interaction with other molecules. Upon irradiation with UV light, typically around 365 nm, the 2-nitrobenzyl group undergoes a photochemical reaction, leading to its cleavage and the liberation of the native amino acid, thereby restoring the protein's function.[2][6] This "uncaging" process allows for acute and localized protein activation, both in vitro and in living cells.[2]

The Underlying Photochemistry: A Mechanistic Glimpse

The photocleavage of 2-nitrobenzyl compounds follows a well-established photochemical pathway.[7] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement and hydrolysis result in the cleavage of the bond linking the protecting group to the amino acid, releasing the deprotected residue and forming a 2-nitrosobenzaldehyde byproduct.[2][8]

The quantum yield (Φ), which represents the efficiency of this photochemical process, is a critical parameter. For 2-nitrophenylalanine derivatives, quantum yields in the range of 0.07 have been reported, indicating a reasonably efficient cleavage process.[2]

Caged [label="Cbz-2-Nitro-D-Phe-Protein\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="aci-Nitro Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Bond Cleavage & Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active [label="Active Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="2-Nitrosobenzaldehyde\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Caged -> Excited [label="hv (365 nm)"]; Excited -> Intermediate [label="Intramolecular\nH-abstraction"]; Intermediate -> Cleavage; Cleavage -> Active; Cleavage -> Byproduct; }

Diagram 1. Simplified workflow of photocleavage.Synthesis of this compound

Protocol 1: Synthesis of N-Cbz-2-nitro-D-phenylalanine

Materials:

-

2-nitro-D-phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 2-nitro-D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask, cooled in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-2-nitro-D-phenylalanine.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptides and Proteins

The incorporation of this compound into a peptide or protein can be achieved through solid-phase peptide synthesis (SPPS) or by utilizing genetic code expansion techniques.[2][9]

Solid-Phase Peptide Synthesis (SPPS)

For synthetic peptides, this compound can be used as a building block in a standard Fmoc- or Boc-based SPPS protocol. The Cbz group is stable to the conditions used for Fmoc removal (piperidine) but can be removed under different conditions if needed, offering orthogonal protection strategies.

start [label="Resin", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect1 [label="Fmoc Deprotection"]; couple1 [label="Couple Fmoc-AA-OH"]; wash1 [label="Wash"]; deprotect2 [label="Fmoc Deprotection"]; couple_caged [label="Couple Cbz-2-Nitro-D-Phe", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash"]; deprotect3 [label="Fmoc Deprotection"]; couple2 [label="Couple Fmoc-AA-OH"]; wash3 [label="Wash"]; cleave [label="Cleave from Resin\n& Deprotect Side Chains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Caged Peptide", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotect1; deprotect1 -> couple1; couple1 -> wash1; wash1 -> deprotect2; deprotect2 -> couple_caged; couple_caged -> wash2; wash2 -> deprotect3; deprotect3 -> couple2; couple2 -> wash3; wash3 -> cleave; cleave -> end; }

Diagram 2. SPPS workflow for incorporating a caged residue.Genetic Code Expansion

For recombinant proteins, genetic code expansion allows for the site-specific incorporation of unnatural amino acids in response to a nonsense or frameshift codon.[10] This powerful technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the caged amino acid.

Photocleavage Protocols

The successful activation of the caged protein hinges on the precise execution of the photocleavage reaction.

Protocol 2: In Vitro Photocleavage of a Caged Protein

Materials:

-

Solution of the caged protein in a suitable buffer (e.g., PBS, pH 7.4).

-

UV lamp with an emission maximum around 365 nm (e.g., mercury arc lamp with appropriate filters).[11]

-

Quartz cuvette or multi-well plate.

-

Analytical instrument to monitor the cleavage (e.g., HPLC, mass spectrometer, or a functional assay).[6]

Procedure:

-

Sample Preparation: Prepare a solution of the caged protein at a desired concentration (e.g., 10-100 µM) in a buffer that is transparent at 365 nm.

-

Irradiation Setup: Place the solution in a quartz cuvette or a UV-transparent multi-well plate. Position the sample at a fixed distance from the UV lamp.

-

Irradiation: Irradiate the sample with 365 nm light. The duration of irradiation will depend on the quantum yield of the caged compound, its concentration, and the intensity of the light source. It is highly recommended to perform a time-course experiment to determine the optimal irradiation time.

-

Analysis: At various time points, withdraw aliquots of the sample and analyze them to quantify the amount of released (active) protein and the remaining caged protein. This can be done by:

-

HPLC: Reverse-phase HPLC can separate the caged and uncaged proteins.

-

Mass Spectrometry: To confirm the mass change corresponding to the cleavage of the protecting group.

-

Functional Assay: Measure the activity of the protein using a specific assay (e.g., enzyme kinetics, binding assay).

-

Protocol 3: Photocleavage in Living Cells

Materials:

-

Cells expressing the caged protein.

-

Microscope equipped with a UV light source (e.g., 365 nm LED or a laser).

-

Imaging medium compatible with cell viability.

-

Method to assess protein activation (e.g., fluorescent reporter, downstream signaling event).

Procedure:

-

Cell Culture: Culture the cells expressing the caged protein on a suitable imaging dish.

-

Imaging Setup: Place the dish on the microscope stage.

-

Targeted Irradiation: Use the microscope's light source to deliver a focused beam of 365 nm light to a specific cell or subcellular region.

-

Monitoring Activation: Observe the cellular response in real-time. This could involve monitoring changes in fluorescence of a reporter protein, translocation of the activated protein, or other downstream cellular events.

Analytical Methods for Monitoring Photocleavage

Robust analytical methods are essential to validate the photocleavage process and quantify its efficiency.

| Method | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). The caged protein will have a different retention time than the uncaged protein. | Quantifying the extent of photocleavage over time. | [6] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Photocleavage results in a predictable mass shift. | Confirming the identity of the caged and uncaged proteins and identifying any potential side products. | [2] |

| Functional Assays | Measures the biological activity of the protein (e.g., enzymatic activity, binding affinity). | Directly assessing the restoration of protein function upon photocleavage. | [2] |

| Fluorescence Spectroscopy | If the caged protein or its activation leads to a change in fluorescence, this can be monitored. | Real-time monitoring of photocleavage, especially in living cells. | [11] |

Applications in Research and Drug Development

The ability to activate proteins with light has profound implications across various scientific disciplines.

-

Elucidating Signaling Pathways: By activating a specific protein at a precise time and location within a cell, researchers can dissect complex signaling cascades with unprecedented detail.

-

Drug Discovery and Development: Photocaged pro-drugs can be developed that are activated only at the site of disease, minimizing off-target effects.

-

Neuroscience: Light-activated ion channels and receptors allow for the precise control of neuronal firing, enabling the mapping of neural circuits.

-

Developmental Biology: The activation of specific proteins during embryonic development can help to unravel the intricate processes of tissue formation and organogenesis.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Photocleavage | Insufficient light exposure (time or intensity). | Increase irradiation time or use a more powerful light source. Optimize the distance between the light source and the sample. |

| Inner filter effect (high concentration of caged compound absorbs most of the light at the surface). | Decrease the concentration of the caged compound or use a shorter path length cuvette. | |

| Incorrect wavelength. | Ensure the light source emission matches the absorption maximum of the 2-nitrobenzyl group (~365 nm). | |

| Protein Degradation | Photodamage from high-energy UV light. | Use the lowest effective light dose. Consider using filters to remove shorter, more damaging wavelengths. |

| Instability of the uncaged protein. | Perform experiments at lower temperatures and include protease inhibitors in the buffer. | |

| Low Yield of Active Protein | Formation of side products during photocleavage. | Optimize reaction conditions (pH, solvent). The 2-nitrosobenzaldehyde byproduct can sometimes react with the uncaged protein; adding a scavenger for this byproduct may help. |

| Misfolding of the protein after uncaging. | Include chaperones or other stabilizing agents in the buffer. |

Conclusion

The photocleavage of this compound represents a sophisticated and powerful technique for the spatiotemporal control of protein function. By providing a robust method to cage and subsequently activate proteins with light, this approach opens up new avenues for investigating complex biological systems and for the development of targeted therapeutics. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the power of light to illuminate the intricate workings of the cell.

References

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chem Biol., 16(2), 148-152. [Link]

-

2.4 Photocleavable Protecting Groups. [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF - ResearchGate. [Link]

-

Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. [Link]

-

An, H., et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Macro Letters, 1(10), 1228-1232. [Link]

-

Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

-

Wikipedia. Photolabile protecting group. [Link]

-

Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]

- Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. - NIH. [Link]

-

Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. - Chemical Science (RSC Publishing). [Link]

-

NCBI. Troubleshooting guide. [Link]

-

Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation. [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 6. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of Cbz-2-Nitro-D-Phenylalanine in Bioactive Peptides

Executive Summary

The incorporation of Cbz-2-Nitro-D-Phenylalanine (Cbz-D-Phe(2-NO₂)-OH) into bioactive peptides represents a high-value strategy for medicinal chemists targeting metabolic stability and conformational constraint.[1] The ortho-nitro substituent introduces significant steric bulk, restricting rotation around the

However, this molecule presents a unique "Orthogonality Paradox": the standard condition for removing the Carbobenzyloxy (Cbz) group (catalytic hydrogenolysis) simultaneously reduces the nitro group to an aniline. This guide provides two distinct, self-validating protocols to resolve this conflict, enabling researchers to either preserve the nitro group for its steric/electronic properties or exploit it as a latent amine for on-resin cyclization.

Chemical Logic & Strategic Utility

The "Ortho-Effect" and Conformational Locking

The 2-nitro group creates a steric clash with the peptide backbone, forcing the side chain into a specific orientation. This "locking" effect is critical for:

-

Beta-Turn Mimetics: Stabilizing turn geometries in receptor antagonists (e.g., GnRH antagonists).[1]

-

Photocleavable Linkers: The 2-nitrobenzyl moiety is photolabile; under UV irradiation (365 nm), the backbone can be cleaved, useful for "caged" peptides.

-

Metabolic Armor: The D-configuration combined with the bulky nitro group prevents access to the active sites of chymotrypsin-like proteases.

The Deprotection Decision Matrix

The critical experimental choice lies in the deprotection strategy. You must choose a path based on your final target structure.[1]

Figure 1: Strategic decision tree for Cbz deprotection. The choice of reagent dictates the fate of the nitro substituent.

Experimental Protocols

Coupling Protocol: Overcoming Steric Hindrance

Challenge: The ortho-nitro group hinders the approach of the incoming amine. Standard HBTU/DIPEA coupling often results in incomplete conversion or deletion sequences.[1]

Risk: The electron-withdrawing nitro group increases the acidity of the

Optimized Coupling System:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for reducing racemization.[1]

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) - Weaker base than DIPEA, minimizes proton abstraction.

Step-by-Step Procedure:

-

Dissolution: Dissolve Cbz-D-Phe(2-NO₂)-OH (3.0 eq) and HATU (2.9 eq) in dry DMF (concentration 0.2 M).

-

Pre-activation: Add HOAt (3.0 eq) and Collidine (6.0 eq).[1] Stir for exactly 2 minutes at 0°C. Do not exceed this time to prevent pre-activation racemization.

-

Coupling: Add the pre-activated mixture to the resin-bound free amine.

-

Reaction: Shake at room temperature for 2 to 4 hours .

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify coupling. If incomplete, re-couple using PyAOP/Collidine.

Protocol A: Preserving the Nitro Group (Acidolytic Cleavage)

Use this when the 2-Nitro group is required for biological activity or photocaging.

Reagents:

Workflow:

-

Setup: Place the protected peptide-resin in a glass reaction vessel (Teflon-lined cap).

-

Cleavage Cocktail: Add 33% HBr/AcOH containing 5% Pentamethylbenzene.

-

Reaction: Agitate gently for 30–60 minutes at room temperature.

-

Precipitation: Filter the resin and pour the filtrate into cold diethyl ether.

-

Result: The Cbz group is removed as benzyl bromide; the Nitro group remains

.[1]

Protocol B: The "Latent Amine" Cyclization (Reductive Cleavage)

Use this to convert the Nitro group into an Amine for subsequent lactamization (head-to-sidechain cyclization).

Concept: The Cbz group and the 2-Nitro group are removed/reduced in a single step, revealing a diamine intermediate.

Workflow:

-

Solvent: Dissolve the protected peptide in MeOH/DMF (1:1).

-

Catalyst: Add 10% Pd/C (10% by weight of peptide).

-

Hydrogenation: Bubble

gas or use a Parr shaker (30 psi) for 4 hours. -

Transformation:

-

Cyclization (Optional): The newly formed aniline-like amine at the ortho position is less nucleophilic than the N-terminal amine.[1] By controlling pH (pH 5-6), you can selectively react the N-terminal amine first, or use specific linkers to bridge the ortho-amine to a side chain (e.g., Asp/Glu) using PyBOP.

QC & Analytical Data

Comparative Properties Table

| Feature | Standard D-Phe | Cbz-2-Nitro-D-Phe | Impact on Synthesis |

| MW | 165.19 | 344.32 | Requires mass correction in calculations.[1] |

| Steric Bulk | Moderate | High (Ortho-subst.)[1] | Coupling rate reduced by ~40-60%.[1] |

| pKa ( | ~25 (amide) | Lower (more acidic) | High racemization risk with strong bases (DBU/DIPEA).[1] |

| UV Abs | 257 nm | 265 nm & 365 nm | Nitro group absorbs strongly; interferes with standard UV monitoring.[1] |

Analytical Validation (Self-Check)

-

UV Shift: Upon reduction (Protocol B), the yellow color of the nitro-peptide will fade to colorless (aniline). A UV shift from ~265nm to ~240nm confirms reduction.[1]

-

Mass Spec:

Visualizing the Cyclization Pathway (Protocol B)

This diagram illustrates the "Latent Amine" strategy, transforming the Cbz-2-Nitro precursor into a constrained cyclic pharmacophore.

Figure 2: Workflow for converting Cbz-2-Nitro-D-Phe into a cyclic constraint via reductive generation of an aniline nucleophile.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

-

Mandal, P. K., & McMurray, J. S. (2007).[4] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." The Journal of Organic Chemistry, 72(17), 6599-6601. (Demonstrates controlled nitro reduction strategies). Link[1]

-

Sajiki, H. (1995).[1][3][4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C." Tetrahedron Letters, 36(20), 3465-3468.[1] (Grounding for selectivity issues). Link

Sources

Cbz-2-Nitro-D-Phenylalanine as a building block in medicinal chemistry

An Application Guide to Cbz-2-Nitro-D-Phenylalanine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

N-α-Carboxybenzyl-2-nitro-D-phenylalanine (this compound) is a uniquely functionalized amino acid derivative that serves as a powerful and versatile building block in medicinal chemistry. Its strategic design, incorporating a stable amine protecting group (Cbz), a D-chiral center, and a synthetically labile ortho-nitro aromatic group, offers a trifecta of advantages for drug discovery professionals. This guide provides an in-depth exploration of the rationale behind its use, its core applications in constructing protease-resistant peptides and complex heterocyclic scaffolds, and detailed, field-tested protocols for its successful implementation in synthesis workflows.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug development, the choice of starting materials is paramount. This compound is not merely another protected amino acid; it is a premeditated synthetic tool designed for multifaceted applications. The value of this building block can be deconstructed into its three key structural components:

-

The Carboxybenzyl (Cbz) Group: A cornerstone of peptide chemistry, the Cbz group provides robust protection for the α-amino group.[1] Its stability to the acidic and basic conditions common in peptide synthesis, coupled with its clean removal via catalytic hydrogenation, offers reliability and predictability in complex synthetic sequences.[1][2]

-

The D-Phenylalanine Core: The incorporation of a D-amino acid is a well-established strategy to confer proteolytic stability to peptide-based drug candidates. Peptides constructed with D-isomers are resistant to degradation by endogenous proteases, which selectively recognize L-amino acids, thereby extending their in vivo half-life and improving bioavailability.

-

The 2-Nitro Functionality: This is the compound's most versatile feature. The ortho-nitro group is a powerful electron-withdrawing moiety that can be chemically transformed into several useful functionalities. Most importantly, it serves as a masked ortho-amino group, which can be revealed under mild reductive conditions.[3][4] This transformation is the gateway to constructing a variety of pharmacologically relevant heterocyclic systems.[5][6][7] Furthermore, the ortho-nitrobenzyl motif is known for its photochemical lability, opening avenues for photoregulated drug release or activity.[8][9]

The synergistic combination of these features makes this compound an ideal starting point for generating diverse molecular architectures with significant therapeutic potential.

Caption: Key synthetic pathways originating from this compound.

Core Applications in Drug Discovery

Synthesis of Protease-Resistant Peptides

The primary application of this building block is its direct incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods. The D-configuration provides a critical defense against enzymatic degradation.

Causality Behind Experimental Choices: Standard Fmoc/tBu or Boc/Bzl peptide synthesis strategies are compatible with this compound.[10] The choice of coupling reagents is crucial for efficiently incorporating this sterically hindered amino acid. High-efficiency reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to ensure complete coupling and prevent deletion sequences.[11] The Cbz group remains intact throughout the synthesis and can be retained as a permanent N-terminal cap or removed at the final stage.

Caption: Standard Fmoc-SPPS workflow for incorporating the building block.

A Gateway to Fused Heterocyclic Systems

The true synthetic power of the 2-nitro group is realized upon its reduction to a 2-amino group. This transformation creates a potent nucleophile positioned perfectly for intramolecular cyclization, yielding privileged medicinal chemistry scaffolds.

Synthetic Rationale: The reduction of an aromatic nitro group is a high-yielding and reliable reaction.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that simultaneously removes the Cbz protecting group, which is a significant advantage in streamlining the synthetic route.[12] Alternative reagents like tin(II) chloride (SnCl₂) can be used for selective nitro reduction while preserving the Cbz group if needed.[4]

Once the ortho-amino aniline is formed within a peptide or small molecule, it can readily cyclize onto a proximal electrophilic center, such as an amide carbonyl, to form seven-membered rings (e.g., benzodiazepines) or other fused systems.[6][7] This strategy has been instrumental in creating libraries of compounds for screening against various biological targets.

Caption: Pathway for heterocycle synthesis via nitro reduction and cyclization.

Detailed Experimental Protocols

Protocol 3.1: SPPS Coupling of this compound

This protocol describes a standard manual coupling procedure on a 0.1 mmol scale using Fmoc-based chemistry.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (137.7 mg, 0.4 mmol, 4 eq.)

-

HBTU (151.7 mg, 0.4 mmol, 4 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

Procedure:

-

Swell the Fmoc-deprotected resin in DMF for 30 minutes.

-

In a separate vial, dissolve this compound and HBTU in 2 mL of DMF.

-

Add DIPEA to the solution from step 2 and vortex for 1 minute to pre-activate. The solution may change color.

-

Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

Perform a Kaiser test (or other ninhydrin-based test) to confirm reaction completion. A negative result (yellow beads) indicates a complete coupling.

-

If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Trustworthiness Check: The Kaiser test is a critical self-validating step. Failure to achieve a negative result necessitates action (extended coupling, double coupling) to ensure the integrity of the final peptide.

Protocol 3.2: On-Resin Reduction of the Nitro Group

This protocol is for the selective reduction of the nitro group while the peptide remains on the solid support.

Materials:

-

Peptide-resin containing a Cbz-2-Nitro-D-Phe residue (0.1 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (451 mg, 2.0 mmol, 20 eq.)

-

DMF

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Prepare a solution of SnCl₂·2H₂O in 5 mL of DMF. The solution may require gentle warming and sonication to fully dissolve.

-

Drain the DMF from the resin and add the SnCl₂ solution.

-

Agitate the reaction vessel at 50 °C for 12 hours.

-

Drain the reaction solution and wash the resin extensively with DMF (5x), a 5% DIPEA in DMF solution (3x) to neutralize, and finally with DCM (3x).

-

The resulting ortho-amino group is now available for subsequent on-resin cyclization or other modifications.

Protocol 3.3: Global Deprotection via Catalytic Hydrogenation

This protocol simultaneously removes the Cbz group and reduces the nitro group in a solution-phase peptide.

Materials:

-

Cbz-protected, nitro-containing peptide (e.g., Cbz-Gly-(2-NO₂)-D-Phe-OMe) (0.1 mmol)

-

Palladium on carbon (10% Pd/C, ~10-20% by weight of substrate)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

-

Dissolve the peptide in a suitable solvent (e.g., 10 mL MeOH) in a round-bottom flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction vigorously under an H₂ atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, H-Gly-(2-NH₂)-D-Phe-OMe.

Analytical Characterization

Proper characterization is essential to verify the identity and purity of synthesized compounds.

| Compound | Technique | Expected Observations |

| Cbz-2-Nitro-D-Phe | ¹H NMR | Aromatic protons in the 7.3-8.2 ppm range. Distinct signals for the Cbz protecting group. |

| LC-MS | Expected mass [M+H]⁺ or [M-H]⁻ corresponding to C₁₇H₁₆N₂O₆ (MW: 344.32 g/mol ).[13] | |

| 2-Amino-D-Phe Derivative | LC-MS | Mass shift corresponding to the reduction of NO₂ to NH₂ (a decrease of 30 Da). |

| UV-Vis | Disappearance of the absorbance associated with the nitro-aromatic chromophore. | |

| Cyclized Product | LC-MS | Mass shift corresponding to the loss of a water molecule (18 Da) upon intramolecular condensation. |

| ¹H NMR | Significant changes in the chemical shifts of the backbone amide protons involved in the new ring system. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[14][15]

-

Handling Nitroaromatics: Nitro compounds can be energetic. While this compound is stable, avoid excessive heat or mechanical shock. Handle in a well-ventilated area or chemical fume hood.[14]

-

Catalytic Hydrogenation: Pd/C is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air. Perform the reaction in a well-ventilated area, away from ignition sources.

-

Reagents: Handle reagents like DIPEA, TFA, and SnCl₂ with care in a chemical fume hood, as they are corrosive and/or toxic.

Conclusion

This compound is a high-impact building block that provides medicinal chemists with a reliable and versatile tool for drug discovery. Its strategic combination of a protease-resistant D-chiral center and a synthetically versatile ortho-nitro group enables the streamlined synthesis of both modified peptides and complex heterocyclic scaffolds. The protocols and rationale presented in this guide offer a robust framework for leveraging this compound's full potential to accelerate the development of novel therapeutic agents.

References

-

Chem-Impex International. (n.d.). Boc-2-nitro-D-phenylalanine. Retrieved from [Link]

-

Dimiza, F., et al. (2023). Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules, 28(15), 5863. [Link]

-

Goto, M., et al. (2015). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Materials, 8(11), 7499-7509. [Link]

-

Borden, E. R., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(11), 2031-2034. [Link]

-

Chem-Impex International. (n.d.). Boc-2-nitro-L-phenylalanine. Retrieved from [Link]

-

Borden, E. R., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie (International ed. in English), 48(11), 2031-4. [Link]

-

Ratajczak, R., & Karolak-Wojciechowska, J. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(6), 717. [Link]

-

d'Angelo, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 565. [Link]

-

Du, X., et al. (2012). Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-6223. [Link]

-

Purohit, V., & Basu, A. K. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 32(4), 517-532. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Iaroshenko, V. O. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 794935. [Link]

-

Cosmetic Ingredient Review. (2025). 2-Nitro-p-Phenylenediamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. Retrieved from [Link]

-

Marshall, J. R., et al. (2022). Developing deprotectase biocatalysts for synthesis. Catalysis Science & Technology, 12(24), 7461-7471. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Anand, K., et al. (2022). Growth and Characterization of Second and Third Order Acentric Studies of l-Phenylalanine l-Phenylalaninium Malonate Single Crystal. Crystals, 12(7), 869. [Link]

- CN101417959A. (2009). Synthesis method of L-p-nitrophenylalanine.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Kulkarni, S. S., & Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Angewandte Chemie (International ed. in English), 51(2), 493-496. [Link]

-

Lee, K. S. S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemistry & Biology Interface, 5(2), 348-361. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. Retrieved from [Link]

-

Rahman, H., et al. (2020). Nitroketene N, S -acetals: Synergistic building blocks for the synthesis of heterocycles. RSC Advances, 10(37), 21893-21921. [Link]

-

Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]

-

Loba Chemie. (2023). Safety Data Sheet: L-PHENYLALANINE FOR BIOCHEMISTRY. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 複素環ビルディングブロック [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Cbz-2-Nitro-L-Phenylalanine|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. webdev.durhamtech.edu [webdev.durhamtech.edu]

Troubleshooting & Optimization

Technical Support Center: Cbz-2-Nitro-D-Phenylalanine Coupling Optimization

Case ID: #Cbz-2NO2-Phe-Yield Status: Open Priority: High (Synthesis Bottleneck) Applicable For: Solution Phase & SPPS (Solid Phase Peptide Synthesis)

Core Analysis: The "Ortho-Effect" & Electronic Deactivation

Low yields in coupling Cbz-2-Nitro-D-Phenylalanine (Cbz-2-NO₂-D-Phe-OH) are rarely due to a single factor. You are fighting a three-front war against physics and chemistry:

-

Steric Wall (The Ortho-Effect): The nitro group at the ortho (2-position) creates a massive steric barrier. It forces the aromatic ring to twist out of plane, shielding the electrophilic carbonyl carbon from the incoming amine nucleophile.

-

Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG). While this theoretically makes the activated ester more electrophilic, it also destabilizes the active intermediate, making it prone to hydrolysis (by trace water) or rearrangement before the amine can penetrate the steric wall.

-

Photolability (The Hidden Trap): 2-Nitrophenylalanine is inherently photolabile. It is often used as a "caged" amino acid because UV light (365 nm) causes backbone cleavage. Ambient lab light (fluorescent) contains enough UV/blue spectrum to slowly degrade your starting material or product over the long reaction times required for hindered couplings.

Diagnostic Logic Flowchart

Before changing reagents, determine how the reaction is failing.

Figure 1: Decision matrix for diagnosing coupling failure modes.

Troubleshooting Guides (FAQs)

Issue 1: "The reaction stalls at 50% conversion even after 24 hours."

Diagnosis: Kinetic failure due to steric hindrance. Technical Explanation: Standard carbodiimides (DIC/EDC) or even phosphonium salts (PyBOP) generate an active ester (OBt/OPy) that is bulky. The 2-nitro group blocks this bulky leaving group from being displaced by the amine. Solution:

-

Switch to HATU/HOAt: The 7-aza nitrogen in HATU provides a "neighboring group effect" (anchimeric assistance) that accelerates coupling via a cyclic transition state, often overcoming moderate sterics.

-

The Nuclear Option (Acid Fluorides): If HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . This converts the carboxylic acid into an Acid Fluoride . The fluoride atom is small (isosteric with hydrogen) and does not add steric bulk, allowing the amine to attack even in the "crowded" 2-nitro environment.

Data: Coupling Reagent Efficiency for Hindered Amino Acids

| Reagent Class | Example | Steric Tolerance | Racemization Risk | Recommendation |

| Carbodiimide | DIC/HOBt | Low | Moderate | Avoid for 2-Nitro-Phe |

| Phosphonium | PyBOP | Medium | Low | Acceptable for mild cases |

| Uronium | HATU | High | Low (if base controlled) | First Line Defense |

| Acid Fluoride | TFFH | Very High | Very Low | Rescue Protocol |

Issue 2: "I see the product, but it looks like a double peak on HPLC."

Diagnosis: Racemization (D- to L- conversion). Technical Explanation: Slow activation allows the activated amino acid to cyclize into an oxazolone (azlactone) intermediate. The alpha-proton on the azlactone is acidic and can be removed by the base, destroying chirality. Solution:

-

Change the Base: Switch from DIPEA (Diisopropylethylamine) to 2,4,6-Collidine (TMP) . Collidine is a weaker, non-nucleophilic base that is sufficient to drive the reaction but less likely to deprotonate the alpha-carbon.

-

Pre-activation Control: Do not pre-activate for more than 1-2 minutes. Add the amine immediately after the coupling reagent.

Issue 3: "My yield is low and the mixture turned dark/black."

Diagnosis: Photolytic degradation. Technical Explanation: 2-Nitrophenylalanine undergoes a Norrish Type II-like reaction or nitro-to-nitroso rearrangement upon exposure to light, cleaving the peptide backbone or degrading the side chain. Solution:

-

Amber Glassware: Perform all steps in amberized glassware.

-

Foil Wrap: If amber glass is unavailable, wrap the reaction vessel, column, and rotary evaporator flask in aluminum foil.

The "Gold Standard" Protocol: TFFH-Mediated Coupling

Use this protocol when standard HATU couplings fail to reach >80% conversion.

Materials

-

Amino Acid: Cbz-2-Nitro-D-Phe-OH (1.0 equiv)

-

Coupling Reagent: TFFH (1.1 equiv)

-

Base: 2,4,6-Collidine (3.0 equiv) - Crucial for preventing racemization.

-

Solvent: Anhydrous DCM or DMF (DCM is preferred for acid fluorides if solubility permits).

-

Amine Partner: H-Peptide-Resin or Free Amine (1.0 - 1.2 equiv)

Step-by-Step Methodology

-

Preparation (Darkness): Ensure the hood lights are off or the vessel is wrapped in foil. All solvents must be anhydrous.

-

Activation (In Situ Acid Fluoride Formation):

-

Dissolve Cbz-2-Nitro-D-Phe-OH (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM.

-

Add Collidine (3.0 eq) dropwise.

-

Stir for 15 minutes. (This generates the highly reactive Cbz-2-Nitro-D-Phe-F).

-

-

Coupling:

-

Add the amine component (peptide-resin or free amine).

-

Stir under inert atmosphere (N₂/Ar) for 2–4 hours .

-

Note: Acid fluorides react faster than esters; prolonged reaction times (>12h) are usually unnecessary and increase side reactions.

-

-

Monitoring:

-

Check conversion via HPLC or Kaiser test (if solid phase).

-

If Kaiser test is slightly positive, do not double couple with the same reagents. Perform a "capping" step with acetic anhydride to terminate unreacted chains, then proceed.

-

Mechanism of Action (Graphviz)

Figure 2: The Acid Fluoride pathway minimizes steric interference compared to bulky OBt esters.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

-

Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine.[1] Chemistry & Biology, 16(2), 148–152.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Synthesis of Cbz-2-Nitro-D-Phenylalanine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The protection of the amine group of 2-Nitro-D-Phenylalanine with a benzyloxycarbonyl (Cbz or Z) group is a crucial step in various synthetic routes, particularly in peptide synthesis and the development of pharmaceutical intermediates. The most common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and chiral purity of the desired product. This guide will address these potential issues in a practical question-and-answer format.

Core Synthesis Pathway and Potential Side Reactions

The primary reaction involves the nucleophilic attack of the deprotonated amino group of 2-Nitro-D-Phenylalanine on the electrophilic carbonyl carbon of benzyl chloroformate.

Caption: Main synthesis pathway and common side reactions.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors, often related to the degradation of the starting materials or the formation of byproducts.

Answer:

Several factors can contribute to a low yield. Let's break down the most common culprits:

-

Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly susceptible to hydrolysis, especially under the basic conditions of the Schotten-Baumann reaction.[2] If the addition of Cbz-Cl is too slow or the reaction temperature is too high, a significant portion of the reagent can be consumed by reacting with water and hydroxide ions, forming benzyl alcohol and carbon dioxide.

-

Troubleshooting:

-

Control Temperature: Maintain the reaction temperature at 0-5 °C using an ice bath during the addition of benzyl chloroformate.

-

Rapid but Controlled Addition: Add the benzyl chloroformate dropwise but relatively quickly to ensure it reacts with the amino acid before significant hydrolysis occurs.

-